![molecular formula C20H14N2 B3267900 3,4-Diphenylcinnoline CAS No. 47193-42-0](/img/structure/B3267900.png)
3,4-Diphenylcinnoline
Overview
Description
3,4-Diphenylcinnoline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a derivative of cinnoline, a heterocyclic aromatic compound, and has been extensively studied for its various applications in the field of organic chemistry, materials science, and biochemistry.
Mechanism of Action
The mechanism of action of 3,4-Diphenylcinnoline is not fully understood, but it is believed to involve the inhibition of various cellular processes, such as DNA replication and protein synthesis. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
3,4-Diphenylcinnoline has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated its cytotoxicity towards cancer cells and its ability to inhibit angiogenesis. In vivo studies have shown its potential as an anti-inflammatory and analgesic agent, as well as its ability to reduce oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-Diphenylcinnoline in lab experiments include its high yield and purity, its versatility as a building block for the synthesis of various organic compounds, and its potential as a fluorescent probe for the detection of metal ions and protein-protein interactions. The limitations include its cytotoxicity towards normal cells, its potential for off-target effects, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3,4-Diphenylcinnoline. One area of interest is the development of more efficient and selective synthesis methods for the compound. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Scientific Research Applications
3,4-Diphenylcinnoline has been extensively studied for its potential applications in various scientific fields. In organic chemistry, it has been used as a building block for the synthesis of various organic compounds, such as polyaromatic hydrocarbons and dendrimers. In materials science, it has been used as a fluorescent probe for the detection of metal ions and as a dopant for organic light-emitting diodes. In biochemistry, it has been studied for its potential as an anticancer agent and as a fluorescent probe for the detection of protein-protein interactions.
properties
IUPAC Name |
3,4-diphenylcinnoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-22-20(19)16-11-5-2-6-12-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRNCCJFBNKRED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diphenylcinnoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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